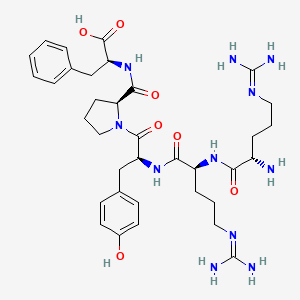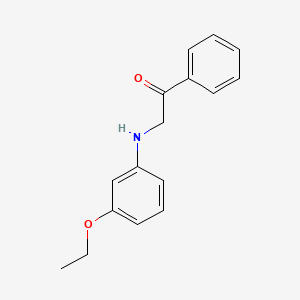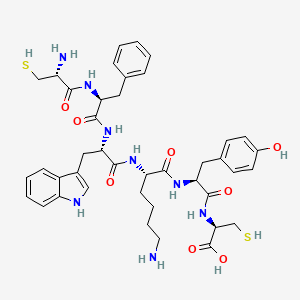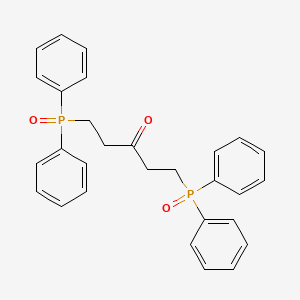
3-Pentanone, 1,5-bis(diphenylphosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 1,5-bis(diphenylphosphinyl)- is a chemical compound with the molecular formula C29H28O3P2 and a molecular weight of 486.48 g/mol It is known for its unique structure, which includes two diphenylphosphinyl groups attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1,5-bis(diphenylphosphinyl)- typically involves the reaction of diphenylphosphine oxide with a suitable pentanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-Pentanone, 1,5-bis(diphenylphosphinyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 1,5-bis(diphenylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphinyl groups to diphenylphosphine.
Substitution: The compound can participate in substitution reactions where the diphenylphosphinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce diphenylphosphine derivatives .
Aplicaciones Científicas De Investigación
3-Pentanone, 1,5-bis(diphenylphosphinyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 1,5-bis(diphenylphosphinyl)- involves its interaction with molecular targets through its diphenylphosphinyl groups. These groups can coordinate with metal ions, forming stable complexes that can influence various chemical and biological processes. The pathways involved depend on the specific application and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Pentanone, 1,5-bis(diphenylphosphino)-: Similar structure but with phosphino groups instead of phosphinyl.
3-Pentanone, 1,5-bis(diphenylphosphoryl)-: Contains phosphoryl groups instead of phosphinyl.
3-Pentanone, 1,5-bis(diphenylphosphorothioyl)-: Features phosphorothioyl groups instead of phosphinyl.
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industry .
Propiedades
Número CAS |
477566-16-8 |
|---|---|
Fórmula molecular |
C29H28O3P2 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
1,5-bis(diphenylphosphoryl)pentan-3-one |
InChI |
InChI=1S/C29H28O3P2/c30-25(21-23-33(31,26-13-5-1-6-14-26)27-15-7-2-8-16-27)22-24-34(32,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20H,21-24H2 |
Clave InChI |
PHPNBBJTTQDPJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CCC(=O)CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]](/img/structure/B14254496.png)
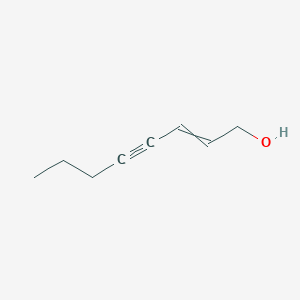
![2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine](/img/structure/B14254504.png)

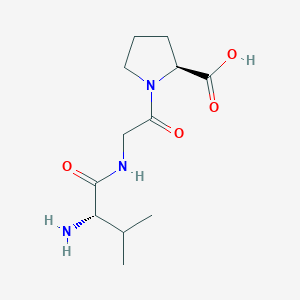
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)
